molecular formula C22H21F3N2O2S B2579592 1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone CAS No. 878054-45-6

1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone

Cat. No. B2579592
CAS RN: 878054-45-6
M. Wt: 434.48
InChI Key: RORKULCAXDFEMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Efficient Synthesis of Receptor Antagonists

An efficient synthesis of NK(1) receptor antagonist aprepitant was achieved using a novel crystallization-induced diastereoselective transformation. This process involved the condensation of N-benzyl ethanolamine with glyoxylic acid, leading to a unique and highly stereoselective one-pot process to create the desired alpha-(fluorophenyl)morpholine derivative. Such methodologies highlight the compound's role in streamlining the production of therapeutically relevant molecules (Brands et al., 2003).

Synthesis and Characterization of Novel Derivatives

The interaction of 1-(4-morpholinophenyl)ethanone with malononitrile or ethyl cyanoacetate led to novel thiophene derivatives exhibiting anti-inflammatory activities. This research demonstrates the compound's utility in synthesizing heterocyclic derivatives with potential therapeutic applications (Helal et al., 2015).

Catalytic Enantioselective Synthesis

A chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols was reported. This highlights a method for constructing N,O-heterocycles, demonstrating the compound's significance in enabling asymmetric synthesis for medicinal chemistry applications (He et al., 2021).

Chemoselective Catalysis

Morpholinone- and piperidinone-derived triazolium salts facilitated highly chemoselective cross-benzoin reactions. This application showcases the compound's role in selective catalysis, opening pathways for synthesizing complex molecules (Langdon et al., 2014).

Synthesis of Biodegradable Polyesteramides

The compound was utilized in the synthesis of morpholine-2,5-dione derivatives, leading to polyesteramides with protected pendant functional groups. This application is pivotal in developing biodegradable materials with potential medical and environmental benefits (Veld et al., 1992).

Mechanism of Action

properties

IUPAC Name

1-morpholin-4-yl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N2O2S/c23-22(24,25)17-5-3-4-16(12-17)15-30-20-13-27(19-7-2-1-6-18(19)20)14-21(28)26-8-10-29-11-9-26/h1-7,12-13H,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORKULCAXDFEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.